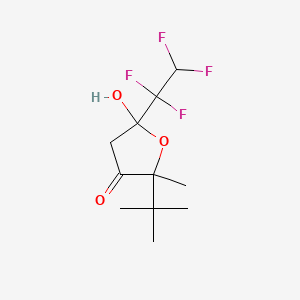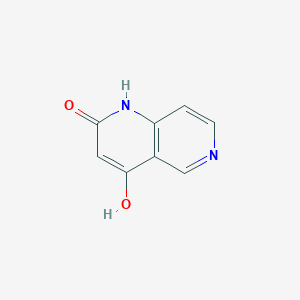![molecular formula C34H54N2O2 B1658270 2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL CAS No. 6029-54-5](/img/structure/B1658270.png)
2,6-DI-TERT-BUTYL-4-({4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a piperazine ring linked to two phenolic groups, each substituted with tert-butyl groups. The molecular formula of this compound is C29H44O2N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) typically involves the reaction of piperazine with 2,6-di-tert-butylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + 2 \times \text{2,6-di-tert-butylphenol} + \text{Formaldehyde} \rightarrow \text{4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol)} ]
The reaction is typically conducted in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic derivatives
Applications De Recherche Scientifique
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. The piperazine ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: Similar structure but lacks the piperazine ring.
Phenol, 4,4’- [thiobis (methylene)]bis [2,6-bis (1,1-dimethylethyl)-: Contains a sulfur atom instead of the piperazine ring.
Uniqueness
4,4’-(1,4-Piperazinediylbis(methylene))bis(2,6-bis(1,1-dimethylethyl)phenol) is unique due to the presence of the piperazine ring, which imparts additional reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and interactions with molecular targets.
Propriétés
Numéro CAS |
6029-54-5 |
|---|---|
Formule moléculaire |
C34H54N2O2 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(18-26(29(25)37)32(4,5)6)21-35-13-15-36(16-14-35)22-24-19-27(33(7,8)9)30(38)28(20-24)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3 |
Clé InChI |
BBGJFAYGMNGEIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
| 6029-54-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B1658187.png)
![2-Morpholin-4-ylmethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B1658188.png)
![Ethyl cyano[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]acetate](/img/structure/B1658189.png)
![2-cyano-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide](/img/structure/B1658192.png)
![methyl 4-[3-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658194.png)



![3-bromo-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B1658202.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B1658203.png)


![6-chloro-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B1658207.png)
![N-[2-(Naphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658208.png)
